

Technical Guide: C18-PAF-d4 - A Deuterated Internal Standard for Mass Spectrometry

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Compound of Interest

Compound Name: C18-PAF-d4

Cat. No.: B12420174

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This technical guide provides an in-depth overview of **C18-PAF-d4**, a deuterated analog of the potent lipid mediator, Platelet-Activating Factor (PAF). This guide is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for the quantification of PAF.

Core Compound Data

C18-PAF-d4 is a synthetic, stable isotope-labeled version of C18-PAF, designed for use as an internal standard in mass spectrometry-based analyses. The incorporation of four deuterium atoms provides a distinct mass shift, allowing for precise and accurate quantification of the endogenous, unlabeled C18-PAF in complex biological matrices.

While a specific CAS number for the deuterated **C18-PAF-d4** is not consistently reported in public databases, the CAS number for the unlabeled parent compound, C18-PAF (1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine), is 74389-69-8.

The quantitative data for **C18-PAF-d4** and its common precursor, lyso-PAF-d4, are summarized in the table below.

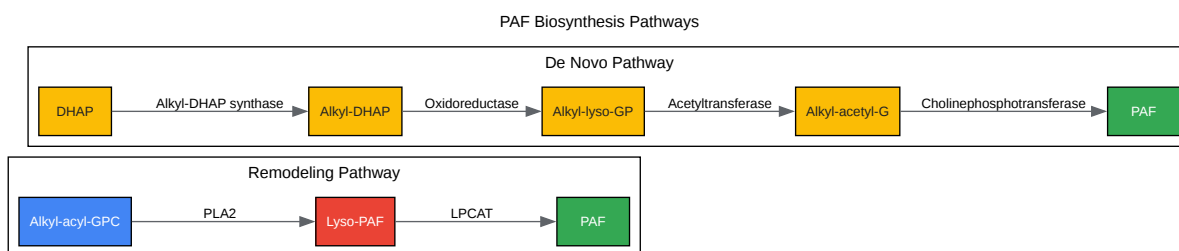
| Property | C18-PAF-d4 | Lyso-PAF C18-d4 |
|-------------------|---|--|
| Formal Name | 1-O-octadecyl-2-O-acetyl-sn-glyceryl-3-phosphorylcholine-9,9,10,10-d4 | 1-O-octadecyl-sn-glyceryl-3-phosphorylcholine-9,9,10,10-d4 |
| Molecular Formula | C ₂₈ H ₅₄ D ₄ NO ₇ P | C ₂₆ H ₅₂ D ₄ NO ₆ P |
| Formula Weight | 555.8 g/mol | 513.7 g/mol |
| Purity | ≥99% deuterated forms (d1-d4) | ≥99% deuterated forms (d1-d4) |

Biosynthesis and Signaling Pathways of Platelet-Activating Factor (PAF)

PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. It is synthesized by two primary pathways: the de novo pathway and the remodeling pathway.

PAF Biosynthesis Pathways

The de novo pathway is thought to be responsible for the constitutive production of PAF, while the remodeling pathway is activated in response to inflammatory stimuli.



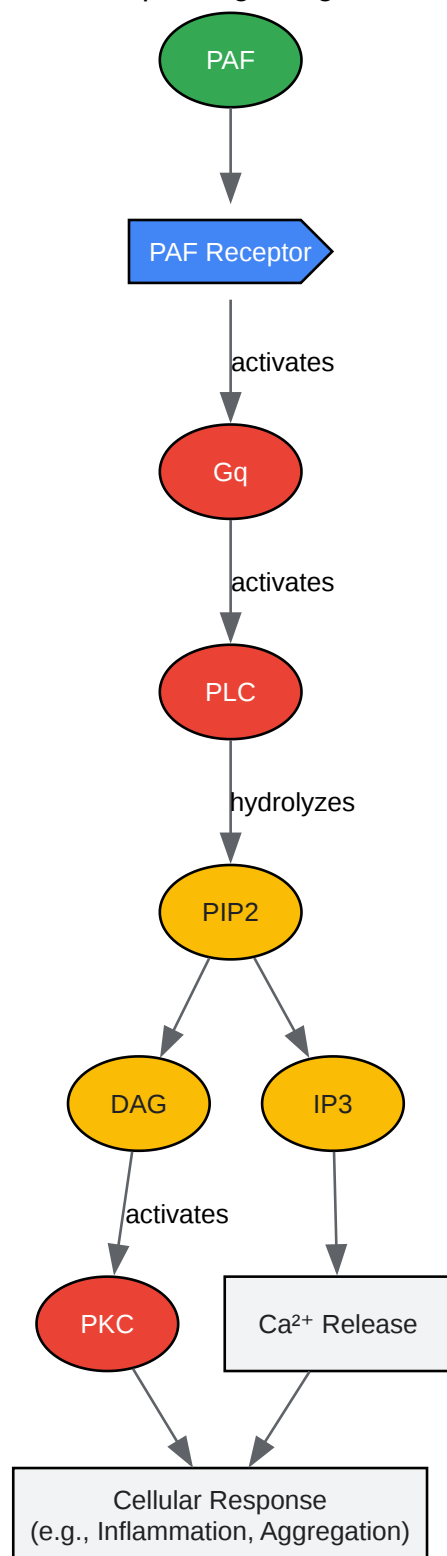
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PAF Biosynthesis Pathways

PAF Receptor Signaling Pathway

PAF exerts its biological effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). This interaction triggers a cascade of intracellular signaling events, leading to various cellular responses.

PAF Receptor Signaling Pathway

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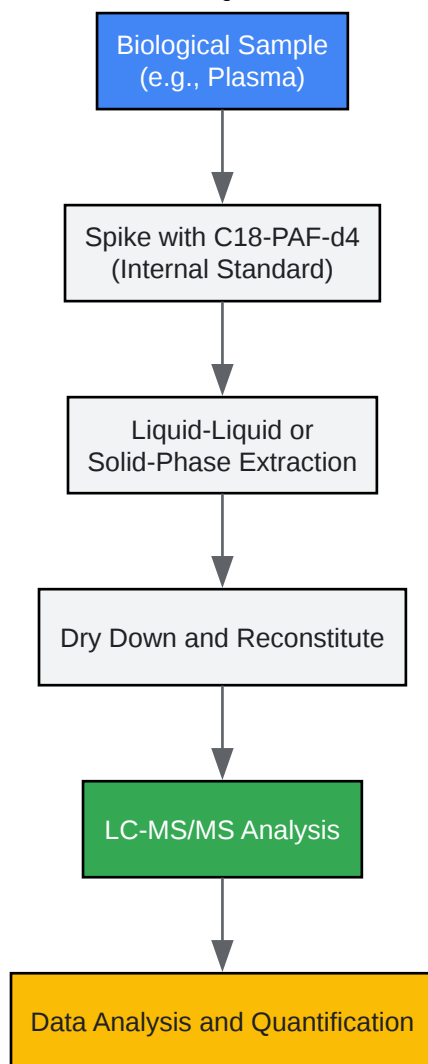
PAF Receptor Signaling Pathway

Experimental Protocols

C18-PAF-d4 is primarily employed as an internal standard for the quantification of C18-PAF in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol for the extraction and analysis of PAF from plasma.

General Experimental Workflow for PAF Quantification

General Workflow for PAF Quantification by LC-MS/MS



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Workflow for PAF Quantification

Detailed Protocol for PAF Extraction from Plasma

Materials:

- Plasma sample
- **C18-PAF-d4** internal standard solution (in ethanol)
- Methanol (LC-MS grade)
- Chloroform (LC-MS grade)
- Water (LC-MS grade)
- Centrifuge tubes
- Vortex mixer
- Centrifuge
- Nitrogen evaporator
- LC-MS/MS system

Procedure:

- Sample Preparation: Thaw plasma samples on ice.
- Internal Standard Spiking: To 100 μL of plasma in a centrifuge tube, add a known amount of **C18-PAF-d4** internal standard solution. The amount should be chosen to be within the linear range of the calibration curve.
- Protein Precipitation and Lipid Extraction (Bligh-Dyer Method):
 - Add 375 μL of a 1:2 (v/v) mixture of chloroform:methanol to the plasma sample.
 - Vortex thoroughly for 1 minute.
 - Add 125 μL of chloroform and vortex for 30 seconds.
 - Add 125 μL of water and vortex for 30 seconds.

- Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
- Collection of Organic Layer: Carefully collect the lower organic layer (chloroform phase) containing the lipids into a clean tube.
- Drying and Reconstitution:
 - Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.
 - Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Inject the reconstituted sample into the LC-MS/MS system.
 - Chromatography: Use a C18 reverse-phase column with a gradient elution, for example, using a mobile phase consisting of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
 - Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
 - Monitor the transition for C18-PAF (e.g., m/z 552.5 → 184.1).
 - Monitor the transition for **C18-PAF-d4** (e.g., m/z 556.5 → 184.1).
- Quantification:
 - Construct a calibration curve using known concentrations of unlabeled C18-PAF spiked with the same amount of **C18-PAF-d4** as the samples.
 - Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.
 - Determine the concentration of C18-PAF in the samples by interpolating their peak area ratios on the calibration curve.

Conclusion

C18-PAF-d4 is an essential tool for the accurate and precise quantification of C18-PAF in biological research. Its use as an internal standard corrects for sample loss during preparation and variations in instrument response, ensuring high-quality data for studies in inflammation, immunology, and drug development. The provided protocols and pathway diagrams serve as a foundational resource for researchers working with this important lipid mediator.

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